Methyl 8-(2-hexylcyclopropyl)octanoate

Lipidomics Analytical Chemistry Physical Chemistry

Methyl 8-(2-hexylcyclopropyl)octanoate (CAS 10152-61-1) is a C18 cyclopropane fatty acid methyl ester with the molecular formula C18H34O2 and a molecular weight of approximately 282.46 Da. It is characterized by a cyclopropane ring at the 9,10-position of the fatty acyl chain, a structural motif common in bacterial membrane lipids and some plant oils.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
Cat. No. B1181175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-(2-hexylcyclopropyl)octanoate
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCC1CC1CCCCCCCC(=O)OC
InChIInChI=1S/C18H34O2/c1-3-4-5-9-12-16-15-17(16)13-10-7-6-8-11-14-18(19)20-2/h16-17H,3-15H2,1-2H3
InChIKeyLQYIDOFTTFCXEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl 8-(2-hexylcyclopropyl)octanoate: Technical Specifications and Procurement Baseline


Methyl 8-(2-hexylcyclopropyl)octanoate (CAS 10152-61-1) is a C18 cyclopropane fatty acid methyl ester with the molecular formula C18H34O2 and a molecular weight of approximately 282.46 Da . It is characterized by a cyclopropane ring at the 9,10-position of the fatty acyl chain, a structural motif common in bacterial membrane lipids and some plant oils . This compound is typically available from research chemical suppliers with a minimum purity specification of 95% and is recommended for long-term storage in cool, dry conditions . Its core utility in research lies in its role as a reference standard for lipidomics, a substrate or product analog in studies of cyclopropane fatty acid synthase (CFAS) enzymology, and a building block for synthesizing more complex lipid structures.

Why Methyl 8-(2-hexylcyclopropyl)octanoate Cannot Be Substituted by Other Cyclopropane Fatty Acid Esters


Generic substitution within the cyclopropane fatty acid (CFA) ester class is not scientifically valid due to the chain-length-dependent and stereochemistry-dependent behavior of these molecules. The specific C18 chain length and the position of the cyclopropane ring in Methyl 8-(2-hexylcyclopropyl)octanoate directly influence its physicochemical properties, such as its boiling point (335.1±10.0 °C) and logP (7.41) , which differ markedly from longer-chain analogs like methyl dihydrosterculate (C20) . These differences alter chromatographic retention times in analytical standards and impact the compound's behavior in lipid bilayers. Furthermore, research indicates that the stereochemistry of the cyclopropane ring (e.g., cis vs. trans) and chain length are critical determinants of a CFA's effect on membrane fluidity and packing [1]. Therefore, substituting with a different CFA ester, even one with a similar functional group, will introduce uncontrolled variables in analytical, biochemical, or biophysical experiments, making direct replacement without re-validation a high-risk proposition for experimental reproducibility.

Quantitative Evidence Guide for Selecting Methyl 8-(2-hexylcyclopropyl)octanoate


Comparative Physicochemical Property Analysis: Methyl 8-(2-hexylcyclopropyl)octanoate vs. Methyl Dihydrosterculate

Methyl 8-(2-hexylcyclopropyl)octanoate (C18) exhibits quantifiably different physicochemical properties compared to the longer-chain analog methyl dihydrosterculate (methyl 8-(2-octylcyclopropyl)octanoate, C20), which are critical for method development and compound handling. The predicted boiling point of the target compound is 335.1±10.0 °C, which is lower than the typical range for C20 CFA esters . Furthermore, its predicted LogP is 7.41, indicating it is less lipophilic than the C20 analog . These differences are fundamental for predicting chromatographic behavior, solubility, and membrane partitioning, directly impacting experimental design where the C18 ester serves as a specific internal standard or substrate.

Lipidomics Analytical Chemistry Physical Chemistry

Stereoselective Synthetic Accessibility: A Key Differentiator from Racemic Mixtures

A high-yield, enantio- and cis-selective synthesis of the specific stereoisomer 8-[(1R,2S)-2-hexylcyclopropyl]octanoate has been demonstrated using aryliridium-salen complexes as catalysts for the cyclopropanation of nonconjugated terminal olefins [1]. This method provides a clear advantage over non-selective syntheses that yield racemic mixtures of cis/trans isomers. The ability to produce the stereochemically pure compound is essential, as the biological activity of cyclopropane fatty acids is known to be stereospecific [1].

Synthetic Chemistry Catalysis Process Chemistry

Differential Impact on Membrane Biophysics: Cyclopropane vs. Unsaturated Fatty Acids

Cyclopropane fatty acids (CFAs), like Methyl 8-(2-hexylcyclopropyl)octanoate, have a distinct effect on lipid bilayer properties compared to their unsaturated fatty acid (UFA) precursors. Molecular dynamics simulations and experimental studies show that the cyclopropane ring disrupts lipid packing less than a cis-double bond, leading to an increase in lipid lateral diffusion and the occurrence of 'gauche defects', which suggests CFAs enhance membrane fluidity while simultaneously providing greater stability against external stressors like pH and temperature [REFS-1, REFS-2]. In direct comparisons, membranes enriched with CFAs were found to remain more fluidized than those with trans-fatty acids, which decrease fluidity [1].

Membrane Biophysics Microbiology Lipid Biochemistry

Inferred Antibacterial Activity: The Cyclopropane Moiety as an Activity-Enhancing Pharmacophore

In structure-activity relationship studies of N-acyl-L-leucine derivatives, the presence of a cyclopropane ring in the fatty acyl chain was found to increase antibacterial activity compared to saturated analogs [1]. This class-level observation suggests that the cyclopropane moiety in Methyl 8-(2-hexylcyclopropyl)octanoate is a key structural feature that can confer or enhance biological activity. Furthermore, it was noted that the free acid form of these compounds generally exhibits greater antibacterial activity than the corresponding methyl esters [1], indicating that Methyl 8-(2-hexylcyclopropyl)octanoate may serve as a valuable prodrug or a synthetic intermediate for generating the more active free acid, 8-(2-hexylcyclopropyl)octanoic acid.

Antimicrobial Research Medicinal Chemistry Structure-Activity Relationship

Recommended Research and Industrial Applications for Methyl 8-(2-hexylcyclopropyl)octanoate


Use as a High-Purity Analytical Standard in GC-MS Lipidomics

Due to its well-defined boiling point (335.1±10.0 °C) and distinct chromatographic profile as a C18 cyclopropane fatty acid methyl ester, this compound is ideally suited as a quantitative internal standard or retention time marker in gas chromatography-mass spectrometry (GC-MS) workflows for profiling bacterial fatty acid methyl esters (FAMEs) or complex lipid extracts from biological sources .

Synthesis of Stereochemically Pure Phospholipid Derivatives for Membrane Studies

The established stereoselective synthetic route for the (1R,2S) isomer [1] makes this compound a valuable precursor for the custom synthesis of phospholipids containing a defined cyclopropane fatty acyl chain. These tailored lipids are essential tools for creating model membranes to study the specific biophysical contributions of CFAs to lipid packing, domain formation, and protein-lipid interactions [2].

Medicinal Chemistry Scaffold for Antimicrobial Agent Development

As a cyclopropane-containing fatty acid ester, this compound can serve as a synthetic intermediate for generating the free acid, 8-(2-hexylcyclopropyl)octanoic acid, or for creating novel N-acyl amino acid conjugates. Given the evidence that the cyclopropane moiety enhances antibacterial activity [3], these derivatives are valuable for structure-activity relationship (SAR) studies aimed at discovering new antimicrobial leads targeting Gram-positive bacteria [3].

Enzymology Studies of Cyclopropane Fatty Acid Synthase (CFAS)

This compound can be used as a reference standard or a substrate analog in in vitro assays designed to characterize the activity and specificity of bacterial cyclopropane fatty acid synthases (CFAS). Its defined structure allows researchers to investigate the enzyme's chain-length specificity and stereochemical preferences, which is critical for understanding bacterial membrane adaptation and pathogenicity [2].

Quote Request

Request a Quote for Methyl 8-(2-hexylcyclopropyl)octanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.